![molecular formula C14H9BrO3S B3899064 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(2-thienyl)-2-propen-1-one](/img/structure/B3899064.png)
3-(6-bromo-1,3-benzodioxol-5-yl)-1-(2-thienyl)-2-propen-1-one
Overview
Description
3-(6-bromo-1,3-benzodioxol-5-yl)-1-(2-thienyl)-2-propen-1-one, also known as BRD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BRD is a member of the chalcone family of compounds, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(2-thienyl)-2-propen-1-one is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. This compound has also been shown to possess antioxidant activity and protect against oxidative stress. In animal studies, this compound has been shown to reduce inflammation and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(2-thienyl)-2-propen-1-one in lab experiments is its potent anticancer and anti-inflammatory activity. This compound is also relatively easy to synthesize, making it a cost-effective compound for research purposes. One limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 3-(6-bromo-1,3-benzodioxol-5-yl)-1-(2-thienyl)-2-propen-1-one. One area of interest is its potential use in combination therapy with other anticancer or anti-inflammatory agents. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.
Scientific Research Applications
3-(6-bromo-1,3-benzodioxol-5-yl)-1-(2-thienyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that this compound exhibits potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-thiophen-2-ylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrO3S/c15-10-7-13-12(17-8-18-13)6-9(10)3-4-11(16)14-2-1-5-19-14/h1-7H,8H2/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXZKLFIYPJFGL-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)C3=CC=CS3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)C3=CC=CS3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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